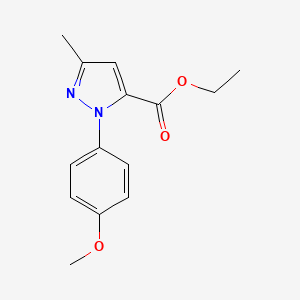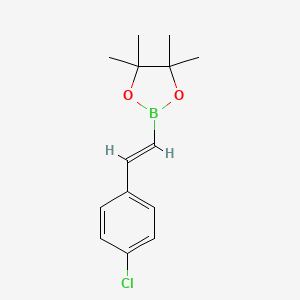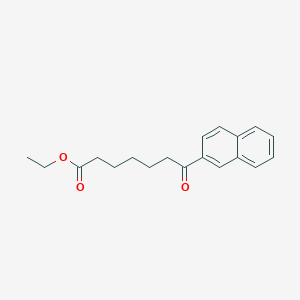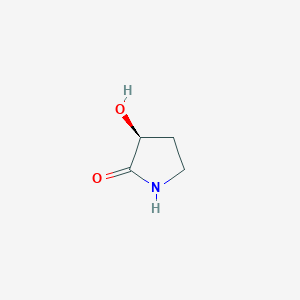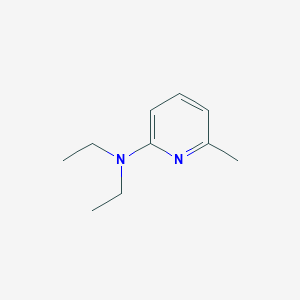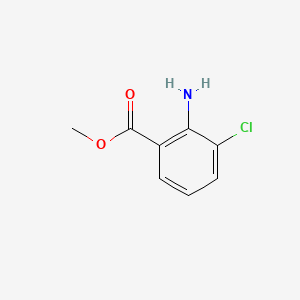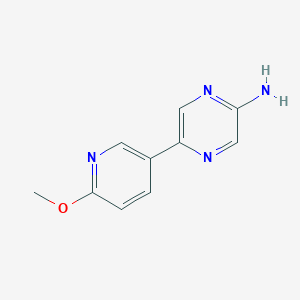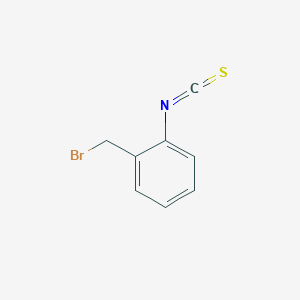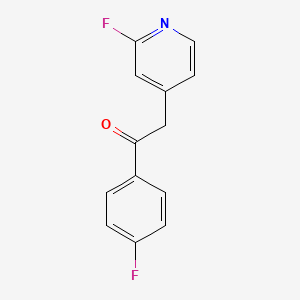![molecular formula C10H17NO3S2 B1312052 Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- CAS No. 14631-30-2](/img/structure/B1312052.png)
Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-: is a compound with the molecular formula C10H17NO3S2 and a molecular weight of 263.38 g/mol This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms
准备方法
The synthesis of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- typically involves the reaction of glycine with a compound containing a dithiolane ring. One common synthetic route involves the use of 1,2-dithiolane-3-pentanoic acid as a starting material. The reaction conditions often include the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between glycine and the dithiolane-containing compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds. Common oxidizing agents for this reaction include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol groups in the dithiolane ring are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring typically results in the formation of a disulfide bond, while reduction leads to the regeneration of thiol groups.
科学研究应用
Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
作用机制
The mechanism of action of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- is primarily related to its antioxidant properties. The dithiolane ring can interact with reactive oxygen species (ROS) and neutralize them, thereby reducing oxidative stress in cells. This interaction involves the formation of disulfide bonds, which can be subsequently reduced back to thiol groups, allowing the compound to act as a redox cycling agent .
The compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation. For example, it may modulate the activity of enzymes involved in the antioxidant defense system, such as superoxide dismutase (SOD) and catalase .
相似化合物的比较
Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- can be compared with other compounds containing dithiolane rings, such as:
Alpha-Lipoic Acid (ALA): ALA is a well-known antioxidant with a similar dithiolane ring structure.
Dihydrolipoic Acid (DHLA): DHLA is the reduced form of ALA and also contains a dithiolane ring.
Lipoamide: Lipoamide is another compound containing a dithiolane ring and is involved in enzymatic reactions in the body.
The uniqueness of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- lies in its specific structure, which combines a glycine moiety with a dithiolane ring. This unique combination may confer distinct chemical and biological properties compared to other dithiolane-containing compounds.
属性
IUPAC Name |
2-[5-(dithiolan-3-yl)pentanoylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S2/c12-9(11-7-10(13)14)4-2-1-3-8-5-6-15-16-8/h8H,1-7H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMVHEWPHWIYFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408941 |
Source


|
| Record name | Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-30-2 |
Source


|
| Record name | Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
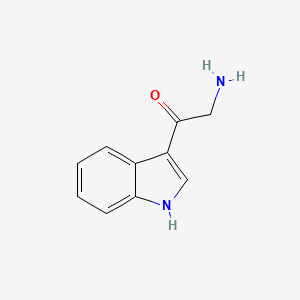
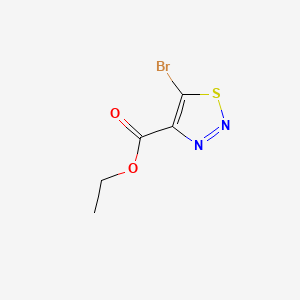
![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)
